5-Cyanopyrimidine

描述

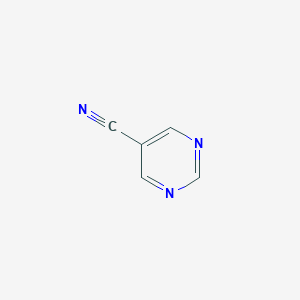

5-Cyanopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a cyano group at the 5-position of the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: 5-Cyanopyrimidine can be synthesized through various methods. One common approach involves the multi-component condensation of cyclic ketones, malononitrile, and urea or thiourea using potassium carbonate as a catalyst in an aqueous medium . Another method utilizes the three-component condensation of cyclic ketones, nitrile derivatives, and thiourea or urea in ethanol at 60°C under ultrasonic irradiation . These methods are known for their high yields, short reaction times, and environmentally benign conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent, catalyst, and temperature are critical factors in scaling up the production.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring undergoes regioselective substitution reactions, particularly at the 2-, 4-, and 6-positions, due to the directing effects of the cyano group.

Key Reactions:

-

Chlorine Displacement with Amines :

2,4,5-Trichloro-5-cyanopyrimidine reacts with amines (e.g., pyrrolidine) in hydroxypropyl methylcellulose (HPMC)/water under basic conditions (KOH) to yield 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine .

Conditions : Room temperature, 10-minute reaction time.

Yield : 90% . -

Sulfone Displacement with Cyanide :

Methylthio groups on pyrimidine derivatives are oxidized to sulfones using 3-chloroperbenzoic acid (MCPBA), followed by displacement with potassium cyanide (KCN) to introduce the cyano group .

Example : Conversion of 5-methylthio-4-methoxypyrimidine to 5-cyano-4-methoxypyrimidine in 83% yield .

Table 1: SNAr Reactions of 5-Cyanopyrimidine Derivatives

Oxidation and Reduction

The cyano group and substituents on the pyrimidine ring participate in redox reactions.

Oxidation:

-

Thioether to Sulfone :

Methylthio groups are oxidized to sulfones using MCPBA in dichloromethane (DCM) at 0°C .

Example : 5-Methylthio-4,6-dimethoxypyrimidine → 5-sulfonyl-4,6-dimethoxypyrimidine (98% yield) .

Cyclization and Ring Formation

This compound derivatives serve as intermediates in constructing fused heterocycles.

Key Reactions:

-

Ultrasound-Promoted Cyclocondensation :

β-Keto esters react with amidines under ultrasound irradiation to form 4-pyrimidinols, which are further functionalized via tosylation and Suzuki coupling .

Example : Synthesis of 4-arylpyrimidines in 85–92% yield . -

Three-Component Coupling :

ZnCl₂-catalyzed reactions of aldehydes, malononitrile, and ammonium acetate yield 4,5-disubstituted pyrimidines .

Conditions : Solvent-free, 80°C, 2 hours.

Yield : 70–88% .

Nitrile Group Reactivity

The cyano group participates in hydrogen bonding and further functionalization:

-

Hydrogen Bonding :

In kinase inhibitors, the cyano nitrogen forms a hydrogen bond with the backbone NH of Met109 in p38α MAP kinase, confirmed by X-ray crystallography . -

Cyanide Displacement :

Sulfone intermediates react with KCN in acetonitrile to introduce the cyano group .

Key Methods:

-

Reaction of Malononitrile with N-Cyanoimidates :

Malononitrile reacts with dimethyl cyanoimidodithiocarbonate under alkaline conditions to form this compound derivatives .

Yield : 75–92% . -

Cyclocondensation of β-Keto Esters :

Ultrasound-assisted reactions between β-keto esters and amidines yield substituted pyrimidines, followed by cyanation .

科学研究应用

Medicinal Chemistry and Drug Development

5-Cyanopyrimidine serves as a critical building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects against multiple targets.

Anti-Inflammatory Agents

One of the notable applications of this compound derivatives is in the development of selective p38 MAP kinase inhibitors. A study demonstrated that optimized analogs exhibited low nanomolar activity against p38α, with significant efficacy in reducing TNF levels in an acute murine model of inflammation . These compounds showed promising oral bioavailability and metabolic stability, highlighting their potential as anti-inflammatory drugs.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound derivatives. For instance, compounds derived from this scaffold showed potent antiproliferative activity against various cancer cell lines, including MCF-7 and A549 . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for cancer therapy.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | MCF-7 | 0.64 | Apoptosis induction |

| 5d | HepG2 | 0.79 | Cell cycle arrest |

| II | HeLa | 0.039 | Apoptosis induction |

Neurological Disorders

The potential of this compound derivatives extends to the treatment of neurological disorders. Research has identified these compounds as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in conditions such as anxiety and schizophrenia . The ability to modulate mGluR5 signaling presents a promising avenue for drug development in treating these disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives typically involves cyclocondensation reactions and microwave-assisted methods to enhance yield and efficiency . Understanding the SAR is crucial for optimizing the biological activity of these compounds.

Key Structural Features

The presence of the cyano group at the 5-position is essential for maintaining potency across various biological activities. Substituents at other positions on the pyrimidine ring can significantly influence the pharmacokinetic properties and overall efficacy .

Table 2: Structural Modifications and Their Effects on Activity

| Modification | Position | Effect on Activity |

|---|---|---|

| Cyano group | C-5 | Essential for potency |

| Alkyl substitution | C-2 | Varies; can enhance or reduce activity |

| Aromatic substituents | C-4/C-6 | Often improves selectivity |

Case Studies and Research Findings

Several research studies have highlighted the diverse applications of this compound derivatives:

-

Case Study: p38 MAP Kinase Inhibitors

A series of studies focused on optimizing derivatives that inhibit p38 MAP kinase, leading to compounds with improved selectivity and efficacy against inflammatory responses . -

Case Study: Anticancer Agents

Research into pyrimidine-5-carbonitriles revealed compounds with IC50 values in nanomolar ranges against various cancer cell lines, demonstrating significant promise for further development as anticancer therapies . -

Case Study: Neurological Modulators

Investigations into mGluR5 modulation showcased how modifications to the cyanopyrimidine core could yield effective NAMs, providing insights into potential treatments for neurological conditions .

作用机制

The mechanism of action of 5-Cyanopyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The cyano group can enhance the binding affinity and specificity of the compound to its target.

相似化合物的比较

- 2-Cyanopyrimidine

- 4-Cyanopyrimidine

- 6-Cyanopyrimidine

Comparison: 5-Cyanopyrimidine is unique due to the position of the cyano group, which influences its reactivity and biological activity. Compared to other cyanopyrimidines, this compound often exhibits different pharmacological properties and synthetic utility. Its derivatives have shown promising results in various biological assays, making it a valuable compound in medicinal chemistry .

生物活性

5-Cyanopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a cyano group at the 5-position. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with various biological targets.

The biological activity of this compound derivatives has been attributed to several mechanisms:

- Inhibition of Kinases : A notable application is in the inhibition of p38alpha MAP kinase, where derivatives have shown low nanomolar activity. For instance, compounds derived from this compound demonstrated over 50% reduction in TNF levels in an acute murine model when administered orally .

- COX-2 Inhibition : Recent studies indicate that certain this compound derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), exhibiting potent anti-inflammatory effects comparable to established COX-2 inhibitors like celecoxib .

- Anticancer Activity : Various derivatives have shown promising anticancer properties across multiple cell lines. For example, one study reported that a derivative exhibited IC50 values in the nanomolar range against MCF-7 and A549 cancer cell lines, indicating strong anti-proliferative efficacy .

Study on p38 MAP Kinase Inhibition

A study focused on optimizing this compound derivatives for p38 MAP kinase inhibition revealed that specific modifications led to enhanced metabolic stability and selectivity. The compound 3a exhibited 100% oral bioavailability in mice, highlighting its potential for therapeutic applications in inflammatory diseases .

| Compound | IC50 (nM) | Oral Bioavailability | Selectivity |

|---|---|---|---|

| 3a | <10 | 100% | High |

| 3b | <20 | Not specified | High |

Anticancer Activity Assessment

Research demonstrated that certain pyrimidine-5-carbonitriles showed superior anticancer activity compared to doxorubicin. For instance, compound 5d induced significant apoptosis in MCF-7 cells, with early and late apoptotic rates increasing nearly 13- and 60-fold, respectively .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 5d | MCF-7 | <0.64 | Increased |

| II | HeLa | <0.039 | High |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-cyanopyrimidine, and how can spectroscopic techniques validate its purity?

- Methodology :

- Synthesis : Cycloaddition of cyanothioacetamide with substituted acrylamides under basic conditions (e.g., DMF or ethanol) is a common route. For example, acidification of intermediates like pyrimidinium salts yields this compound derivatives .

- Characterization : Use IR spectroscopy to confirm the absence of cyano group intermediates (e.g., disappearance of ~2200 cm⁻¹ signals) and ¹H-NMR to verify aromatic proton environments (e.g., δ ≈ 9.10 ppm for coumarin H-4) .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Experimental Design :

- Document solvent choices (e.g., dimethylformamide vs. ethanol), reaction temperatures, and purification steps (e.g., recrystallization or chromatography).

- Include detailed protocols for handling hygroscopic reagents or air-sensitive intermediates .

- Data Reporting : Provide supplementary files with raw spectral data (e.g., IR, NMR) and chromatograms, adhering to journal guidelines for supporting information .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies optimize this compound derivatives as kinase inhibitors?

- SAR Optimization :

- Replace the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide to enhance metabolic stability. For example, derivative 3a achieved 100% oral bioavailability in murine models .

- Prioritize substitutions at the pyrimidine C4 position, as steric and electronic modifications directly impact p38α MAP kinase binding affinity .

Q. How do crystallographic studies inform the binding mechanism of this compound derivatives with p38α MAP kinase?

- Methodology :

- Perform X-ray crystallography of inhibitor-enzyme complexes (e.g., PDB ID for 3a -p38α). The cyano group forms a critical hydrogen bond with Met109 backbone NH, stabilizing the active conformation .

- Compare binding poses across derivatives using molecular docking to identify conserved interactions vs. variable regions .

- Data Analysis : Quantify binding energy contributions (e.g., ΔG calculations) and map hydrophobic pockets for further optimization .

Q. What statistical approaches resolve contradictions in SAR data for this compound analogues?

- Conflict Resolution :

- Apply multivariate analysis (e.g., PCA) to distinguish electronic effects from steric hindrance in activity trends.

- Use pairwise correlation matrices to identify outliers or confounding variables (e.g., solubility vs. logP) .

Q. Methodological Best Practices

- Literature Review : Use keyword combinations (e.g., "this compound SAR" + "kinase inhibition") in PubMed/Scopus to identify critical studies. Exclude non-peer-reviewed sources .

- Data Reproducibility : Archive reaction conditions and analytical parameters in electronic lab notebooks (ELNs) with version control .

- Ethical Reporting : Disclose negative results (e.g., failed cyclization attempts in Scheme 2 ) to prevent redundancy and guide future work .

属性

IUPAC Name |

pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAPHVAGFEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436587 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-79-6 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。